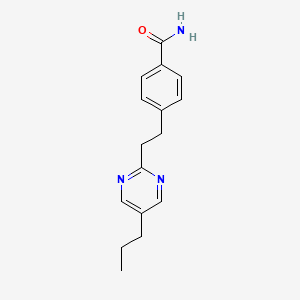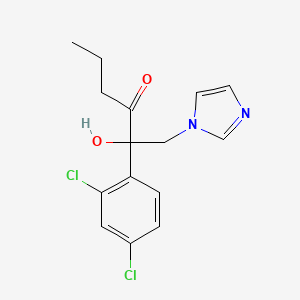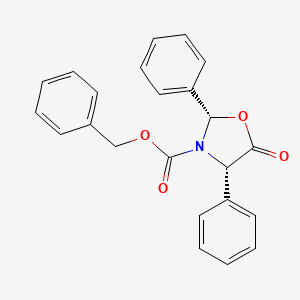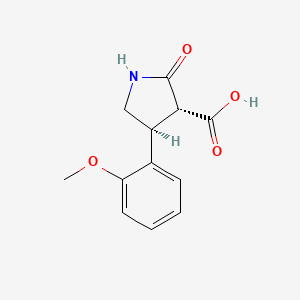![molecular formula C7H3F3IN3 B12939716 3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core substituted with iodine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves multiple steps. One common method starts with the condensation of hydrazine hydrate with maleic anhydride to form an intermediate, which is then chlorinated using phosphorus oxychloride. This intermediate undergoes amination with ammonia, followed by cyclization with chloroacetaldehyde. The final step involves iodination using N-iodosuccinimide (NIS) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
化学反応の分析
Types of Reactions
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl or alkyne-substituted derivatives.
科学的研究の応用
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Research: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
作用機序
The mechanism of action of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases and enzymes involved in signal transduction pathways. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-Ethynylimidazo[1,2-b]pyridazine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-b]pyridazine
Uniqueness
3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities or material properties. Compared to similar compounds, it may offer enhanced potency, selectivity, or stability in various applications .
特性
分子式 |
C7H3F3IN3 |
|---|---|
分子量 |
313.02 g/mol |
IUPAC名 |
3-iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-2-6-12-3-5(11)14(6)13-4/h1-3H |
InChIキー |
SOEOSWPAGNHNOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)






![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)


![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)

